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Compound of Interest

Compound Name: Bpin-Cyclohexene-C-COOEt

Cat. No.: B15623511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
The compound identified by CAS number 1049004-32-1, chemically known as Ethyl 4-(4,4,5,5-

tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a pivotal building block in the

field of targeted protein degradation. Primarily utilized as a linker in the synthesis of Proteolysis

Targeting Chimeras (PROTACs), this molecule plays a crucial role in the development of novel

therapeutics aimed at selectively eliminating disease-causing proteins. This technical guide

provides a comprehensive overview of its physicochemical properties, synthesis, and its

application in the design and construction of PROTACs, which function by hijacking the

ubiquitin-proteasome system.

Physicochemical Properties
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a white solid

or a colorless to light yellow liquid, soluble in organic solvents.[1] It is recognized for its stability

under standard experimental conditions.[1] The key physicochemical properties are

summarized in the table below for easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15623511?utm_src=pdf-interest
https://pdfs.semanticscholar.org/120c/73d31eadb6cbc2d5a0403e1efe580a16915e.pdf
https://pdfs.semanticscholar.org/120c/73d31eadb6cbc2d5a0403e1efe580a16915e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 1049004-32-1 N/A

Chemical Name

Ethyl 4-(4,4,5,5-tetramethyl-

1,3,2-dioxaborolan-2-

yl)cyclohex-3-enecarboxylate

[2][3]

Synonyms

1-Ethoxycarbonylcyclohex-3-

ene-4-boronic acid pinacol

ester, Bpin-Cyclohexene-

COOEt

[2][4][5]

Molecular Formula C15H25BO4 [1][2]

Molecular Weight 280.17 g/mol [1][2]

Appearance
White solid or colorless to light

yellow liquid
[1][4]

Purity ≥95% to ≥97% [2][6]

Storage Conditions -20°C for long-term storage [2][4]

Solubility Soluble in organic solvents [1]

Synthesis
The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-

enecarboxylate can be achieved through a palladium-catalyzed cross-coupling reaction. A

common method involves the reaction of a cyclohexenyl triflate with bis(pinacolato)diboron.

Experimental Protocol: Synthesis of Ethyl 4-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-
enecarboxylate
This protocol is a general guideline and may require optimization for specific laboratory

conditions.

Materials:
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Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate

Bis(pinacolato)diboron

Potassium acetate (KOAc)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

1,4-Dioxane (anhydrous)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a reaction vessel, add ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-

carboxylate (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), potassium acetate (4.0 mmol),

and Pd(dppf)Cl2 (0.05 mmol).

Add anhydrous 1,4-dioxane (5 mL) to the vessel.

Heat the reaction mixture at 110°C for 16 hours under an inert atmosphere (e.g., nitrogen or

argon).

After the reaction is complete, cool the mixture to room temperature.

Partition the mixture between ethyl acetate (10 mL) and saturated sodium bicarbonate

solution (10 mL).

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in

petroleum ether) to yield the final product.

Applications in Targeted Protein Degradation:
PROTACs
The primary and most significant application of CAS number 1049004-32-1 is as a linker in the

synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional

molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase,

leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.

The Ubiquitin-Proteasome System and PROTAC
Mechanism
The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation

in eukaryotic cells. PROTACs hijack this system to selectively eliminate proteins of interest. A

PROTAC molecule consists of three key components: a ligand that binds to the target protein,

a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The

linker, for which 1049004-32-1 serves as a building block, is critical for the proper orientation

and distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.
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Click to download full resolution via product page

Caption: General mechanism of PROTAC-mediated protein degradation.

Role of the Cyclohexene Linker in PROTAC Design
The cyclohexene moiety provided by 1049004-32-1 offers a semi-rigid scaffold for the linker.

The rigidity and conformation of the linker are critical factors in PROTAC design, as they

influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3

Ligase). The use of cyclic structures like cyclohexene can help to pre-organize the PROTAC

molecule into a conformation that is favorable for ternary complex formation, potentially leading

to improved potency and selectivity.

General Experimental Workflow for PROTAC Synthesis
and Evaluation
The synthesis of a PROTAC using 1049004-32-1 typically involves a multi-step process. The

boronic acid pinacol ester functionality allows for versatile coupling reactions, such as the

Suzuki-Miyaura coupling, to connect the linker to either the target protein ligand or the E3

ligase ligand.
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PROTAC Synthesis

Biological Evaluation
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Caption: General workflow for PROTAC synthesis and evaluation.

Safety Information
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While generally considered stable, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)cyclohex-3-enecarboxylate should be handled with standard laboratory safety precautions. It

is recommended to store the compound in a cool, dry, and well-ventilated area, away from

strong oxidizing agents.[1] For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
CAS number 1049004-32-1, or Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-

enecarboxylate, is a valuable chemical entity for researchers and drug development

professionals. Its primary utility as a PROTAC linker provides a versatile platform for the

synthesis of molecules capable of inducing targeted protein degradation. The semi-rigid nature

of the cyclohexene scaffold offers advantages in optimizing the conformational properties of

PROTACs, which is a key determinant of their biological activity. Further research into the

application of this linker in the development of novel PROTACs holds significant promise for

advancing the field of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2
synthase - PMC [pmc.ncbi.nlm.nih.gov]

3. Current strategies for the design of PROTAC linkers: a critical review - PMC
[pmc.ncbi.nlm.nih.gov]

4. precisepeg.com [precisepeg.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-Depth Technical Guide: Properties and Applications
of CAS Number 1049004-32-1]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pdfs.semanticscholar.org/120c/73d31eadb6cbc2d5a0403e1efe580a16915e.pdf
https://www.benchchem.com/product/b15623511?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/120c/73d31eadb6cbc2d5a0403e1efe580a16915e.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://precisepeg.com/blogs/posts/linkers-in-protacs
https://www.researchgate.net/publication/361432597_Direct-to-Biology_Accelerates_PROTAC_Synthesis_and_the_Evaluation_of_Linker_Effects_on_Permeability_and_Degradation
https://www.researchgate.net/publication/366028316_Targeted_Protein_Degradation_Design_Considerations_for_PROTAC_Development
https://www.benchchem.com/product/b15623511#cas-number-1049004-32-1-properties-and-uses
https://www.benchchem.com/product/b15623511#cas-number-1049004-32-1-properties-and-uses
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15623511#cas-number-1049004-32-1-properties-
and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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